molecular formula C8H6N2O B1194407 1H-Benzimidazole-2-carboxaldehyde CAS No. 3314-30-5

1H-Benzimidazole-2-carboxaldehyde

Cat. No. B1194407
CAS RN: 3314-30-5
M. Wt: 146.15 g/mol
InChI Key: DQOSJWYZDQIMGM-UHFFFAOYSA-N
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Patent
US05610299

Procedure details

A mixture of 2-Hydroxymethyl-benzimidazole (11.9 g) and MnO2 (59.5 g) in ethanol (250 mL) was vigorously stirred for 2 days. The reaction was concentrated in vacuo, hot dimethylformamide was added and the mixture was filtered through celite. After removal of the solvent in vacuo the tan solid was triturated with ethanol to afford 2-Benzimidazolecarboxaldehyde as a tan powder.
Quantity
11.9 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
59.5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[NH:4][C:5]2[CH:11]=[CH:10][CH:9]=[CH:8][C:6]=2[N:7]=1>C(O)C.O=[Mn]=O>[N:4]1[C:5]2[CH:11]=[CH:10][CH:9]=[CH:8][C:6]=2[NH:7][C:3]=1[CH:2]=[O:1]

Inputs

Step One
Name
Quantity
11.9 g
Type
reactant
Smiles
OCC=1NC2=C(N1)C=CC=C2
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
59.5 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Stirring
Type
CUSTOM
Details
was vigorously stirred for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated in vacuo, hot dimethylformamide
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through celite
CUSTOM
Type
CUSTOM
Details
After removal of the solvent in vacuo the tan solid
CUSTOM
Type
CUSTOM
Details
was triturated with ethanol

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
N1=C(NC2=C1C=CC=C2)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.